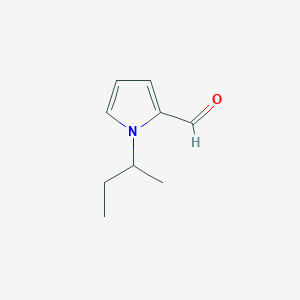

1-sec-Butyl-1H-pyrrole-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

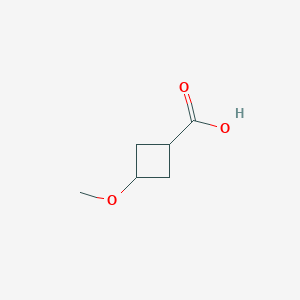

“1-sec-Butyl-1H-pyrrole-2-carbaldehyde” is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da .

Synthesis Analysis

Pyrrole-2-carboxaldehyde derivatives, which include “1-sec-Butyl-1H-pyrrole-2-carbaldehyde”, can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro .

Molecular Structure Analysis

The molecular structure of “1-sec-Butyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring with a butyl group at the 1-position and a carbaldehyde group at the 2-position .

Physical And Chemical Properties Analysis

“1-sec-Butyl-1H-pyrrole-2-carbaldehyde” has a density of 1.0±0.1 g/cm3, a boiling point of 246.0±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.3±3.0 kJ/mol, a flash point of 102.6±19.8 °C, and an index of refraction of 1.503 . Its molar refractivity is 46.1±0.5 cm3 .

Applications De Recherche Scientifique

Applications in Supramolecular Chemistry

1-sec-Butyl-1H-pyrrole-2-carbaldehyde and its derivatives exhibit significant potential in supramolecular chemistry. A notable application involves the synthesis of high nuclearity {Mn(III)25} barrel-like clusters using 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand. These clusters exhibit single-molecule magnetic behavior and form supramolecular chains through the coordination of paramagnetic transition metal ions, hinting at their potential in advanced material sciences, particularly in the field of magnetism and data storage (Giannopoulos et al., 2014).

Role in Synthesis of Pharmaceuticals and Complex Compounds

The derivatives of pyrrole-2-carbaldehyde, a category to which 1-sec-Butyl-1H-pyrrole-2-carbaldehyde belongs, find extensive use in synthesizing various complex organic compounds and pharmaceuticals. They serve as intermediates in creating multiple oligopyrrole systems, anion receptors, porphyrins, and even as ligands for metal complexes. Their versatility also extends to the synthesis of carbolines, cyanopyrroles, and modification of natural structures like proteins and lipids, showcasing their broad applicability in medicinal chemistry and biochemistry (Mikhaleva et al., 2009).

Catalysis and Polymerization

Pyrrole-based ligands, including those derived from 1H-pyrrole-2-carbaldehyde, are instrumental in the synthesis and characterization of metal complexes. These complexes, particularly those involving aluminum and zinc, have demonstrated their efficacy as catalysts in the ring-opening polymerization of ε-caprolactone. This highlights their potential role in creating biodegradable polymers and sustainable materials (Qiao et al., 2011).

Propriétés

IUPAC Name |

1-butan-2-ylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-8(2)10-6-4-5-9(10)7-11/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUJATCITRUDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-sec-Butyl-1H-pyrrole-2-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1324266.png)